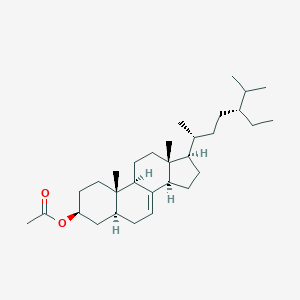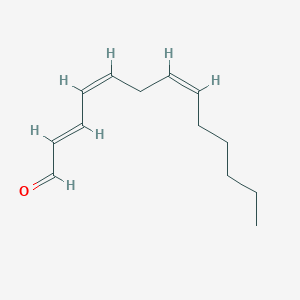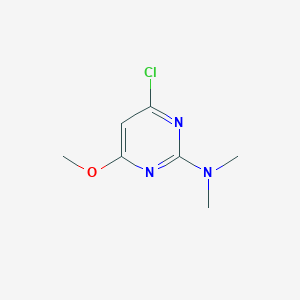
4-cloro-6-metoxi-N,N-dimetilpirimidin-2-amina
Descripción general
Descripción
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and a dimethylamino group at the 2nd position of the pyrimidine ring
Aplicaciones Científicas De Investigación
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methoxypyrimidine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine may involve large-scale synthesis using similar reaction conditions as described above . The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure efficient production . The purity of the final product is typically ensured through purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxy group at the 6th position can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4-diamine
Uniqueness
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVSOQQUQLZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353266 | |
| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-26-5 | |
| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as an antifungal agent on its own?
A: Research suggests that 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine itself might not be a potent antifungal agent. While the provided studies use it as a precursor for synthesizing novel derivatives, they report that Candida albicans and Candida glabrata isolates showed resistance to this compound. []
Q2: What modifications to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored to enhance its antifungal activity, and what were the outcomes?
A: Researchers have investigated the impact of incorporating various heterocyclic compounds into the structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine to improve its antifungal properties. Specifically, they synthesized derivatives containing benzo[d]thiazole, 1,2,3-selenadiazole, and 1,2,3-thiadiazole moieties. [] These modifications showed some success, with the derivative containing a benzo[d]thiazole group exhibiting stronger antifungal activity against Aspergillus terreus compared to the unmodified compound. [] This suggests that incorporating specific heterocyclic structures onto the pyrimidine ring might hold promise for developing more potent antifungal agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





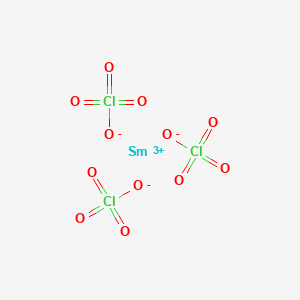



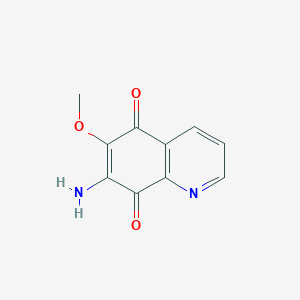

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
